molecular formula C23H19ClN2S B2616109 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide CAS No. 339277-44-0

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2616109
CAS No.: 339277-44-0
M. Wt: 390.93
InChI Key: CMWMVGCNRSQKCJ-UHFFFAOYSA-N
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Description

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2-chlorobenzyl group, a 1-methyl group, and two phenyl groups attached to the imidazole ring, along with a sulfide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the 2-chlorobenzyl and sulfide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or other functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol
  • 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazole-2-yl ether
  • 1-methyl-4,5-diphenyl-1H-imidazole-2-yl sulfide

Uniqueness

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is unique due to the presence of the 2-chlorobenzyl group and the sulfide linkage, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)27-16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWMVGCNRSQKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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